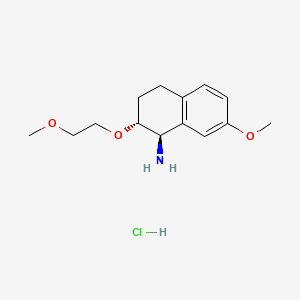![molecular formula C10H20N2O2 B13545101 tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate CAS No. 1422496-54-5](/img/no-structure.png)
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(1-aminocyclopropyl)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2-(1-aminocyclopropyl)ethylamine.
Reaction Conditions: The synthesis involves the protection of the amine group using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for large-scale production, focusing on factors like temperature control, solvent recycling, and efficient purification methods.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Prodrugs: Can be used in the design of prodrugs that release active amines in biological systems.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism by which tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating enzymes.
類似化合物との比較
- tert-butyl N-[2-(1-aminocyclopropyl)methyl]carbamate
- tert-butyl N-[2-(1-aminocyclopropyl)propyl]carbamate
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the cyclopropyl group.
- Reactivity: Differences in reactivity due to steric and electronic effects.
- Applications: Variations in applications based on the structural differences, affecting their suitability for different chemical reactions or biological targets.
Conclusion
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
特性
| 1422496-54-5 | |
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-6-10(11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) |
InChIキー |
VUPZXQWKFCXCCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


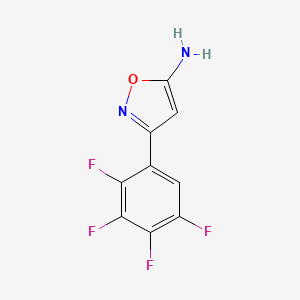

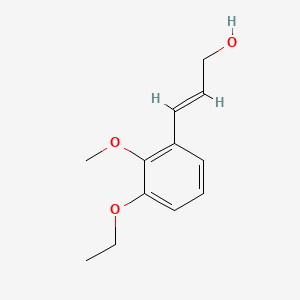
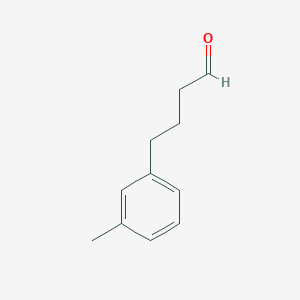
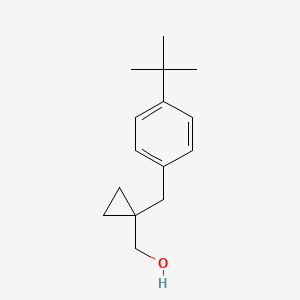
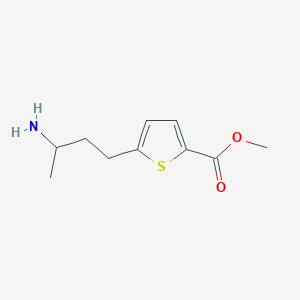
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
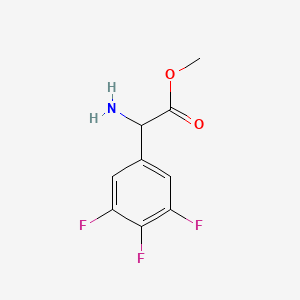
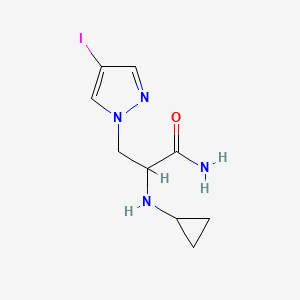
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
